4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Brand Name: Vulcanchem
CAS No.: 112559-81-6
VCID: VC20818712
InChI: InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

CAS No.: 112559-81-6

Cat. No.: VC20818712

Molecular Formula: C16H17N3O3

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol - 112559-81-6

Specification

CAS No. 112559-81-6
Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
IUPAC Name 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol
Standard InChI InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2
Standard InChI Key BNHYDULILNJFFY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O

Introduction

Physical and Chemical Properties

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol exhibits distinctive physical and chemical characteristics that contribute to its utility in chemical synthesis and pharmaceutical applications. Understanding these properties is essential for optimizing its use in various processes.

Physical Properties

The compound presents as a solid substance with specific physical parameters that have been determined through various analytical methods. The key physical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₃
Molecular Weight299.324 g/mol
Physical StateSolid
Density1.3±0.1 g/cm³
Boiling Point540.8±50.0 °C at 760 mmHg
Flash Point280.9±30.1 °C
Exact Mass299.126984
Vapor Pressure0.0±1.5 mmHg at 25°C
Index of Refraction1.650
HS Code2933599090

These physical properties indicate that the compound is a stable solid at room temperature with a high boiling point, suggesting strong intermolecular forces within its crystal structure .

Chemical Properties

The chemical behavior of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is determined by its functional groups and molecular structure. The compound contains three key functional moieties:

  • A piperazine ring, which can undergo protonation at its nitrogen atoms and participate in nucleophilic reactions

  • A nitrophenyl group, which features electron-withdrawing properties due to the nitro substituent

  • A hydroxyphenyl group, which can act as a hydrogen bond donor and participate in various reactions typical of phenols

Additional chemical parameters that influence its reactivity and behavior include:

PropertyValue
LogP3.06
Polar Surface Area (PSA)72.53000

The LogP value of 3.06 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties that affects its solubility in various solvents. The polar surface area provides information about the compound's potential for hydrogen bonding interactions, which is important for understanding its crystallization behavior and interactions with biological systems .

Synthesis Methods

The synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol involves specific chemical processes that have been developed and optimized to ensure efficient production of the compound with high purity.

General Synthetic Approach

The synthesis of this compound typically follows a stepwise process involving the formation of key intermediates. Based on available literature, a common synthetic route involves:

  • Preparation of 1-(4-hydroxyphenyl)piperazine

  • Reaction of this intermediate with a 4-nitrophenyl derivative to form 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol

This approach leverages nucleophilic substitution reactions, where the nitrogen of the piperazine acts as a nucleophile attacking an electron-deficient aromatic system, typically facilitated by the presence of a good leaving group.

Specific Synthesis Example

A documented synthesis method from patent literature describes the following procedure:

  • Preparation of 1-(4-hydroxyphenyl)piperazine:

    • Reaction of 4-hydroxyaniline (30kg, 27.5mol) with dichloroethylamine hydrochloride (99kg, 55mol) in water (300L)

    • Addition of sodium hydroxide (11kg, 27.5mol)

    • Heating the reaction mixture to 50-60°C for approximately 6 hours

    • This step yields 1-(4-hydroxyphenyl)piperazine with approximately 92% conversion

  • Synthesis of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol:

    • Reaction of the prepared 1-(4-hydroxyphenyl)piperazine with an appropriate 4-nitrophenyl compound

    • This step forms the target compound, which can be isolated and purified

For crystallization purposes, methods have been reported where solutions of related compounds in methanol or methanol/ethyl acetate mixtures are allowed to crystallize at ambient temperature, yielding crystals suitable for structural analysis .

Applications in Pharmaceutical Research

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol holds significant importance in pharmaceutical research due to its role as an intermediate in the synthesis of various therapeutic compounds.

Antifungal Agent Synthesis

One of the primary applications of this compound is in the synthesis of triazole antifungal agents. These medications are crucial for treating a wide range of fungal infections, from superficial to invasive systemic infections. Specific antifungal drugs where this compound may serve as an intermediate include:

  • Itraconazole: A broad-spectrum antifungal agent used to treat various fungal infections

  • Posaconazole: An advanced antifungal medication effective against invasive fungal infections, particularly valuable for immunocompromised patients

The compound is identified as "Posaconazole Impurity 56" in some contexts, highlighting its relationship to the synthesis pathway of this important antifungal medication .

Other Pharmaceutical Applications

Piperazine derivatives, including compounds structurally related to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, have demonstrated diverse pharmacological activities:

  • Anti-bacterial properties: Effective against various pathogenic bacteria

  • Anti-malarial effects: Potential applications in treating malaria

  • Anti-psychotic activities: Influence on neurotransmitter systems relevant to psychiatric conditions

  • Potassium channel modulation: N-(4-nitrophenyl)piperazine, a related compound, has been specifically noted for its applications in the control of potassium channels

These diverse activities have been documented in review articles on the pharmacological and antimicrobial properties of piperazine derivatives, highlighting the broad potential of this class of compounds in pharmaceutical development .

Structural Characteristics

The molecular structure of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol features specific elements that contribute to its chemical behavior and applications.

Molecular Structure

The compound consists of three main structural components:

  • A central piperazine ring: A six-membered heterocycle containing two nitrogen atoms in positions 1 and 4

  • A 4-nitrophenyl group: Attached to one of the nitrogen atoms of the piperazine ring

  • A 4-hydroxyphenyl group: Connected to the other nitrogen atom of the piperazine ring

This arrangement creates a molecule with distinct electronic and steric properties. The nitro group (-NO₂) on one phenyl ring serves as an electron-withdrawing group, affecting the electronic distribution within the molecule. The hydroxyl group (-OH) on the other phenyl ring provides a site for hydrogen bonding, influencing the compound's interactions with other molecules and solvents .

Crystal Structure and Supramolecular Assembly

Research on related compounds has provided insights into the crystal structures and supramolecular assemblies of 4-(4-nitrophenyl)piperazin-1-ium salts. These studies reveal that in crystalline form, these compounds participate in various types of hydrogen bonding interactions:

  • O—H⋯O hydrogen bonds

  • N—H⋯O hydrogen bonds

  • C—H⋯O hydrogen bonds

These interactions create different types of supramolecular architectures depending on the specific salt and crystallization conditions. For example:

  • In 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate, hydrogen bonds link the components into sheet-like structures

  • In 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate, the hydrogen bonding pattern generates a three-dimensional network

Understanding these supramolecular arrangements provides valuable information about the solid-state behavior of these compounds, which can influence their physical properties and pharmaceutical applications.

Research Findings and Developments

Scientific research on 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol and related compounds continues to advance our understanding of their properties and potential applications.

Crystal Structure Studies

Recent studies have focused on elucidating the crystal structures of various salts containing the 4-(4-nitrophenyl)piperazin-1-ium cation. These investigations have revealed:

  • The crystal structure of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate (C₁₀H₁₄N₃O₂·C₇H₅O₂·H₂O)

  • The crystal structure of 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate (C₁₀H₁₄N₃O₂·C₇H₃N₂O₇)

These studies provide detailed information about bond lengths, angles, and torsion angles within these molecules, as well as insights into the intermolecular interactions that govern their crystal packing. Such information is valuable for understanding structure-property relationships and for designing new compounds with specific characteristics .

Synthesis Method Improvements

Recent developments in the synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol and related compounds have focused on improving reaction efficiency, yield, and safety. A patented method describes an improved synthesis approach that addresses several challenges:

  • High reaction risk

  • Poor solubility of reactants

  • Low reaction efficiency

The improved method achieves:

  • Shorter synthetic routes

  • Reduced production costs

  • Enhanced safety during manufacturing

These advancements contribute to more efficient production of the compound for research and pharmaceutical applications.

Preparation of Derivatives

Research has also explored the preparation of derivatives of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol through further chemical modifications. For example:

  • Reduction of the nitro group to form 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine

  • Further functionalization to produce compounds like 4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]phenyl carbamate

These derivatives may offer enhanced properties or different biological activities compared to the parent compound, expanding the potential applications in pharmaceutical development.

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